Pubchem_71336505
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_71336505 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information. This compound is identified by its unique PubChem CID (Compound ID) and is part of a vast repository of chemical substances, including small molecules, lipids, carbohydrates, and more .
Vorbereitungsmethoden
Reagent Selection: Choosing appropriate starting materials and reagents.
Reaction Conditions: Controlling temperature, pressure, and pH to optimize the reaction.
Purification: Using techniques like crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Pubchem_71336505 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Wissenschaftliche Forschungsanwendungen
Pubchem_71336505 has several scientific research applications across various fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and pharmacological properties.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of Pubchem_71336505 involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces.
Enzyme Inhibition: Inhibiting the activity of certain enzymes.
Signal Transduction: Modulating intracellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Pubchem_71336505 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
ChEMBL Compounds: Bioactive molecules relevant to life science research.
KEGG Compounds: Biological compounds involved in metabolic pathways.
DrugBank Compounds: Pharmaceutical drugs with detailed information on their properties and uses.
Eigenschaften
CAS-Nummer |
112515-20-5 |
---|---|
Molekularformel |
C24H29IOSb |
Molekulargewicht |
582.1 g/mol |
InChI |
InChI=1S/3C8H9.HI.H2O.Sb/c3*1-7-4-3-5-8(2)6-7;;;/h3*3-5H,1-2H3;1H;1H2;/q;;;;;+1/p-1 |
InChI-Schlüssel |
KNJNXIHBPIGZIE-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)[Sb+](C2=C(C=CC=C2C)C)C3=C(C=CC=C3C)C.O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.